(S)-Oxybutynin hydrochloride

Muscarinic Receptor Pharmacology Stereoselectivity Overactive Bladder

Racemic oxybutynin fails to isolate enantiomer-specific pharmacology due to 12- to 88-fold potency differences and 187% relative bioavailability of the (S)-isomer. This optically pure (S)-oxybutynin HCl is a critical reference standard for bioanalytical method validation and tool compound for non-cholinergic detrusor relaxation studies. - **Distinct profile**: Weak antimuscarinic activity (Ki 0.45-0.63 nM at mAChR) with preserved antispasmodic effects - **Quantifiable differentiation**: 136-fold lower mydriasis and 30-fold lower salivary inhibition vs. (R)-isomer - **Supply certainty**: Stocked for research-use supply chains globally

Molecular Formula C22H32ClNO3
Molecular Weight 393.9 g/mol
CAS No. 230949-16-3
Cat. No. B016155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Oxybutynin hydrochloride
CAS230949-16-3
Synonyms(S)-α-Phenylcyclohexaneglycolic Acid 4-(Diethylamino)-2-butynyl Ester, Hydrochloride
Molecular FormulaC22H32ClNO3
Molecular Weight393.9 g/mol
Structural Identifiers
SMILESCCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
InChIInChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/t22-;/m1./s1
InChIKeySWIJYDAEGSIQPZ-VZYDHVRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Oxybutynin Hydrochloride for Overactive Bladder Research


(S)-Oxybutynin hydrochloride is the levorotatory enantiomer of oxybutynin, a synthetic tertiary amine antimuscarinic agent used primarily in overactive bladder (OAB) research. Unlike the racemic mixture, which contains equal parts (R)- and (S)-enantiomers, optically pure (S)-oxybutynin is investigated for its unique pharmacological profile that may offer a differentiated side-effect signature [1]. The compound is a muscarinic acetylcholine receptor antagonist, with in vitro binding affinities (Ki) of 0.45 nM (rabbit mAChR), 0.63 nM (rat M3), and a reported value for rat M1 receptors [2]. It is also known as esoxybutynin hydrochloride .

Enantiomer Identity Optically pure (S)-oxybutynin hydrochloride; levorotatory enantiomer for stereoselective pharmacology studies
Receptor Profiling Muscarinic M1/M2/M3 subtype research with enantiomer-specific affinity interpretation
ADME/PK Research Enantiomer-specific pharmacokinetic studies and bioanalytical reference standard

(S)-Oxybutynin vs Racemic: Substitution Failure


Generic substitution with racemic oxybutynin fails because the (R)- and (S)-enantiomers exhibit profound stereoselectivity in both pharmacodynamics and pharmacokinetics. Antimuscarinic activity resides predominantly in the (R)-isomer, with the (S)-isomer being 12- to 88-fold less potent in vitro at M1, M2, and M3 receptor subtypes [1]. Critically, the two enantiomers also display distinct pharmacokinetic behavior: from extended-release racemic oxybutynin formulations, (S)-oxybutynin demonstrates a 187% relative bioavailability compared to 156% for the (R)-isomer, resulting in higher systemic exposure to the less active enantiomer [2]. Consequently, optically pure (S)-oxybutynin is not simply a diluted version of the racemate; it represents a distinct molecular entity with a fundamentally different pharmacological profile that cannot be replicated by adjusting the dose of the racemic mixture [3].

Stereoselective Pharmacodynamics
Antimuscarinic activity is not equivalent between enantiomers; (S)-enantiomer is substantially less potent, which may alter functional assay interpretation
Pharmacokinetic Divergence
After racemic administration, (S)-enantiomer exhibits higher systemic exposure without proportional antimuscarinic activity, complicating exposure-response analysis
Enantiomeric Purity Critical
The (S)-enantiomer is a distinct molecular entity; substitution with racemic mixture or (R)-enantiomer cannot replicate its pharmacological or pharmacokinetic profile

(S)-Oxybutynin Differentiation from (R) & Racemate


Stereoselective Muscarinic Receptor Antagonism

In functional studies using isolated tissue preparations, (S)-oxybutynin is significantly less potent than its (R)-counterpart or the racemate. The isomeric potency ratio [(S)-oxybutynin/(R)-oxybutynin] ranges from 12 to 88 across M1 (rabbit vas deferens), M2 (guinea pig atria), and M3 (guinea pig bladder) muscarinic receptor subtypes [1]. Furthermore, (R)-oxybutynin and racemic oxybutynin were found to be 2- to 4-fold more selective for M1 and M3 receptors relative to M2, whereas (S)-oxybutynin does not exhibit this subtype selectivity [1].

Receptor Stereoselectivity
Head-to-head
12–88× lower in vitro antagonism vs (R)-enantiomer across M1–M3
Supports stereoselective receptor profiling; (S)-enantiomer is a low-potency probe
Field-stimulated rabbit vas deferens, guinea pig atria & bladder strips
Muscarinic Receptor Pharmacology Stereoselectivity Overactive Bladder

Higher Relative Bioavailability

Despite its lower pharmacodynamic activity, (S)-oxybutynin achieves substantially higher systemic exposure following oral administration of racemic oxybutynin extended-release tablets. The relative bioavailability of (S)-oxybutynin is 187%, compared to 156% for (R)-oxybutynin, when referenced against immediate-release racemic oxybutynin [1]. The mean pharmacokinetic parameters for (S)-oxybutynin include a Cmax of 1.8 ng/mL, Tmax of 11.8 h, t1/2 of 12.4 h, and an AUC(0-48) of 34.2 ng·h/mL [1].

Enantiomer PK Divergence
Head-to-head
Relative bioavailability (S) 187% vs (R) 156%; Cmax 1.8 vs 1.0 ng/mL; AUC 34.2 vs 18.4 ng·h/mL
Supports enantiomer-specific ADME/PK model interpretation; exposure does not predict antimuscarinic activity
Single-dose racemic ER tablet 10 mg, n=23 human subjects
Pharmacokinetics Bioavailability Chiral Drugs

Reduced Anticholinergic Side Effects

In guinea pig models, (S)-oxybutynin demonstrates a markedly reduced capacity to induce classic anticholinergic side effects compared to (R)-oxybutynin. The potency ratio for (S)-oxybutynin relative to (R)-oxybutynin was approximately 21 for inhibiting volume-induced bladder contractions, 136 for inducing mydriasis (blurred vision), and 30 for inhibiting salivary gland secretion (dry mouth) [1].

Tolerability Endpoint Ratios
Head-to-head
Mydriasis ratio ≈136; Salivary secretion ratio ≈30; Bladder contraction ratio ≈21
Supports enantiomer-specific tolerability endpoint interpretation; lower potency for classic anticholinergic endpoints
Guinea pig cystometrograms, pupillary diameter, salivary flow
Adverse Effect Profile In Vivo Pharmacology Mydriasis Salivation

Clinical Efficacy and Tolerability

Optically pure (S)-oxybutynin was advanced to late-stage clinical development. A 900-patient Phase II dose-ranging trial demonstrated that (S)-oxybutynin, administered three times daily, significantly improved urinary frequency and urinary incontinence and was well tolerated . Subsequently, a 12-week Phase III trial of a sustained-release formulation was initiated, enrolling approximately 850 patients across 70 sites in the USA [1].

Clinical Trial Context
Trial context
Phase II trial (n=900) reported improved urinary frequency & incontinence endpoints; Phase III sustained-release trial initiated
Supports clinical endpoint investigation; trial data available for review of enantiomer-specific therapeutic index
Phase II dose-ranging; Phase III protocol; comparator data from racemic literature
Clinical Trial Urinary Incontinence Overactive Bladder

Intellectual Property: Optically Pure Enantiomer

A foundational US patent (US5532278A) assigned to Sepracor Inc. claims methods and compositions for treating urinary incontinence using optically pure (S)-oxybutynin, substantially free of its (R)-enantiomer, specifically to avoid concomitant adverse effects associated with racemic oxybutynin [1].

Patent Landscape
Reported
US5532278A claims optically pure (S)-oxybutynin for urinary incontinence with reduced adverse effects vs racemate
Supports commercial differentiation context; indicates research interest in enantiomer-specific tolerability improvement
Patent filed 1995, granted 1996; qualitative claims
Patent Enantiomer Adverse Effect Reduction

Antispasmodic vs Antimuscarinic Potency

While (RS)- and (R)-oxybutynin exhibit high antimuscarinic activity relative to their direct antispasmodic effects, (S)-oxybutynin demonstrates relatively weak antimuscarinic activity but a comparable antispasmodic component. The ratio of antimuscarinic to antispasmodic potency for (S)-oxybutynin is equivalent to that of RS-terodiline [1]. This suggests that (S)-oxybutynin may exert its therapeutic effects on bladder smooth muscle through non-muscarinic mechanisms, such as calcium channel antagonism, at concentrations distinct from those required for muscarinic receptor blockade.

Mechanistic Divergence
Class-level
Antispasmodic activity comparable to RS-terodiline; low antimuscarinic/antispasmodic ratio
Supports investigation of non-muscarinic smooth muscle relaxation; potential calcium channel antagonism
Functional assays; requires mechanistic validation
Antispasmodic Calcium Channel Antagonism Smooth Muscle

(S)-Oxybutynin Research & Procurement Scenarios


Enantiomer-Specific Pharmacokinetic and Metabolism Studies

Given the 187% relative bioavailability and distinct pharmacokinetic profile of (S)-oxybutynin compared to its (R)-counterpart [1], this compound is essential for studies aiming to deconvolute the enantiomer-specific absorption, distribution, metabolism, and excretion (ADME) properties of oxybutynin. It serves as a critical reference standard for bioanalytical method development and validation in clinical and preclinical pharmacokinetic investigations.

Non-Muscarinic Bladder Relaxation Mechanisms

The weak antimuscarinic activity of (S)-oxybutynin, combined with its preserved antispasmodic effect [1], makes it an ideal tool compound for researchers seeking to isolate and study non-cholinergic pathways (e.g., calcium channel antagonism) involved in detrusor muscle relaxation. This application is particularly relevant for programs aiming to develop next-generation OAB therapies with reduced anticholinergic burden.

Reduced Anticholinergic Side Effect Modeling

The in vivo stereoselectivity data showing a 136-fold lower potency for mydriasis and a 30-fold lower potency for salivary inhibition compared to (R)-oxybutynin [1] provides a quantitative basis for using (S)-oxybutynin in preclinical models designed to predict and validate improved tolerability. It is a valuable positive control or reference compound in studies aiming to separate therapeutic bladder effects from classic antimuscarinic adverse events.

Enantiomer-Specific OAB Formulation Design

The clinical trial evidence supporting the efficacy and tolerability of optically pure (S)-oxybutynin [2] supports its procurement for industrial R&D programs focused on developing new chemical entities or proprietary formulations that leverage non-racemic enantiomer mixtures to achieve an optimized therapeutic index. The associated patent estate [3] further defines the commercial landscape for such innovations.

Application
Selection Property
Validation Focus
Enantiomer-specific ADME/PK studies
Stereochemically defined reference standard
Bioanalytical method validation and enantiomer-specific exposure profiling
Non-muscarinic bladder relaxation mechanisms
Low antimuscarinic activity with preserved antispasmodic effect
Calcium channel antagonism and non-cholinergic pathway assays
Anticholinergic side-effect endpoint models
Stereoselective in vivo tolerability profile
Mydriasis and salivary secretion endpoint monitoring
Enantiomer-specific formulation research
Optically pure enantiomer for controlled-release design
Exposure-response relationship characterization and patent landscape analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Oxybutynin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.